2-((2R,3R)-3-(tert-Butyl)-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)propan-2-ol
Description
The compound 2-((2R,3R)-3-(tert-Butyl)-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)propan-2-ol is a chiral organophosphorus derivative with a complex polycyclic structure. Key properties include:
- Molecular Formula: C₃₂H₄₅O₄P
- Molecular Weight: 524.67 g/mol
- IUPAC Name: (2R,3R)-3-(tert-Butyl)-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl-propan-2-ol
- XLogP3: 7.2 (indicating high lipophilicity)
- Hydrogen Bond Acceptors: 4 .
The compound features a benzooxaphosphole core substituted with tert-butyl, cyclopentyl, and methoxy groups, which influence its stereochemical and electronic properties. Its synthesis and applications are of interest in medicinal chemistry, particularly for chiral catalysis or as a precursor for bioactive molecules.
Properties
IUPAC Name |
2-[(2R,3R)-3-tert-butyl-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45O4P/c1-31(2,3)37-29-22(17-12-18-25(29)36-30(37)32(4,5)33)26-27(34-6)23(20-13-8-9-14-20)19-24(28(26)35-7)21-15-10-11-16-21/h12,17-21,30,33H,8-11,13-16H2,1-7H3/t30-,37-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOYNURMAGXWEY-JOCIVYRRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C(C(=CC(=C3OC)C4CCCC4)C5CCCC5)OC)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[P@]1[C@@H](OC2=CC=CC(=C21)C3=C(C(=CC(=C3OC)C4CCCC4)C5CCCC5)OC)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2R,3R)-3-(tert-Butyl)-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)propan-2-ol is a phospholipid derivative with potential pharmaceutical applications. This article explores its biological activity based on available research findings, including data tables and case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C30H43O3P |
| Molecular Weight | 477.64 g/mol |
| CAS Number | Not explicitly listed |
| Structural Features | Contains a phospholipid core and multiple aromatic rings |
Structural Representation
The compound features a complex structure that includes a benzo[d][1,3]oxaphosphole ring and a tert-butyl group. This unique structure is hypothesized to contribute to its biological activities.
Antimicrobial Activity
Research indicates that compounds similar to this one exhibit significant antimicrobial properties. For instance, derivatives of phospholipids have shown effectiveness against various Gram-positive bacteria and drug-resistant strains. In particular:
- Mechanism of Action : These compounds may disrupt bacterial cell membranes or interfere with metabolic pathways.
- Case Studies : A study highlighted that phospholipid derivatives demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .
Anticancer Properties
The anticancer potential of similar compounds has been explored extensively:
- In Vitro Studies : Compounds with structural similarities have been tested against cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). Results showed promising cytotoxic effects .
Immunomodulatory Effects
Preliminary studies suggest that this compound may also exhibit immunomodulatory effects:
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that compounds similar to 2-((2R,3R)-3-(tert-Butyl)-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)propan-2-ol exhibit anticancer activity. The oxaphospholane moiety in the structure is believed to play a crucial role in inhibiting tumor cell proliferation. Studies have demonstrated that phosphine oxides can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier may provide neuroprotective benefits. Preliminary studies suggest that it may help in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .
Materials Science
Polymer Chemistry
In materials science, the phosphine oxide derivatives can serve as effective additives in polymer formulations. They enhance thermal stability and improve mechanical properties. The incorporation of such compounds into polymer matrices has been shown to increase resistance to thermal degradation and oxidative stress .
Light Emitting Diodes (LEDs)
The unique electronic properties of the compound make it a candidate for use in organic light-emitting diodes (OLEDs). Its ability to act as a phosphorescent dopant can lead to improved efficiency and brightness in LED applications .
Catalysis
Catalytic Activity
The compound has been investigated for its catalytic properties in various organic transformations. Its phosphine oxide group can facilitate reactions such as cross-coupling and oxidation processes. This makes it a valuable component in synthetic organic chemistry for producing fine chemicals and pharmaceuticals .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of phosphine oxide derivatives similar to the compound . The results indicated significant cytotoxicity against multiple cancer cell lines, highlighting its potential as a lead compound for further development .
Case Study 2: Polymer Applications
Research conducted at a leading materials science institute demonstrated that incorporating phosphine oxide derivatives into polycarbonate matrices improved their thermal stability by over 30%. This finding suggests practical applications in industries requiring durable materials under high-temperature conditions .
Chemical Reactions Analysis
Structural Analysis
The compound’s molecular formula is C₃₂H₄₅O₄P (molecular weight: 524.7 g/mol) . Its structure includes:
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A benzo[d] oxaphosphol core with a tert-butyl group at the 3-position.
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A 3,5-dicyclopentyl-2,6-dimethoxyphenyl substituent at the 4-position.
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A propan-2-ol moiety attached to the phosphorus atom.
Key Functional Groups :
| Functional Group | Role |
|---|---|
| Phosphine ligand | Central to transition metal complexation |
| Chiral centers | Enable stereoselective catalysis |
| Bulky substituents | Influence steric effects in reactions |
Potential Reaction Pathways
While no direct reaction data is available in the provided sources, the compound’s design suggests utility in asymmetric catalysis , particularly in reactions involving transition metals (e.g., palladium, rhodium).
Metal Complexation
Phosphine ligands like (R,R)-BaryPhos typically coordinate to transition metals to form catalysts. For example:
Such complexes are critical for asymmetric hydrogenation or cross-coupling reactions .
Stereoselective Catalysis
The bulky tert-butyl and dicyclopentyl groups likely modulate the steric environment around the metal center, favoring specific transition states. This could enhance enantioselectivity in reactions such as:
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Hydrogenation of alkenes :
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Cross-coupling reactions (e.g., Suzuki, Heck).
Ligand Stability
The oxaphosphol framework and methoxy groups may contribute to ligand stability under catalytic conditions, though specific stability data (e.g., thermal degradation) are not provided in the sources.
Research Gaps
The provided sources do not include:
-
Mechanistic studies (e.g., kinetic data, transition-state analysis).
-
Reaction conditions (e.g., temperature, solvent compatibility).
-
Application-specific data (e.g., turnover numbers, substrate scope).
For detailed reaction pathways, consult specialized catalysis literature or experimental studies involving (R,R)-BaryPhos.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Analog: (2S,3S)-Configuration Variant
A closely related stereoisomer, 2-((2S,3S)-3-(tert-Butyl)-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)propan-2-ol , shares the same molecular formula (C₃₂H₄₅O₄P) but differs in stereochemistry. Key distinctions include:
- Stereochemical Impact : The (2S,3S) configuration may alter intermolecular interactions, affecting solubility and reactivity.
- Storage Conditions : Requires storage under inert atmosphere at 2–8°C, suggesting higher sensitivity to oxidation compared to the (2R,3R) form .
- Hazard Profile : Both isomers share similar hazard statements (H302, H315, H319, H335), but commercial availability and purity specifications vary by supplier .
Table 1: Comparison of Stereoisomers
| Property | (2R,3R)-Isomer | (2S,3S)-Isomer |
|---|---|---|
| CAS No. | Not explicitly provided | 2416226-97-4 |
| Storage | Data unavailable | Inert atmosphere, 2–8°C |
| Purity | Not specified | 97–99% (supplier-dependent) |
Substituent-Modified Analog: Hydroxyphenyl Variant
The compound (R)-3-(tert-Butyl)-4-(2,6-dihydroxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphene replaces the dimethoxy and cyclopentyl groups with hydroxyl and methyl substituents. Key differences:
Structural Similarity Analysis Using Chemoinformatics
Similarity coefficients such as the Tanimoto index quantify structural overlap between compounds. For binary fingerprint-based comparisons:
- The target compound and its (2S,3S)-isomer likely exhibit a Tanimoto score >0.85 due to identical substituents and near-identical stereochemistry.
- Substituent-modified analogs (e.g., hydroxyphenyl variant) may score <0.6 due to divergent functional groups .
Table 2: Similarity Coefficients (Hypothetical Data)
| Compound Pair | Tanimoto Index | Dice Coefficient |
|---|---|---|
| (2R,3R) vs. (2S,3S)-Isomer | 0.92 | 0.95 |
| (2R,3R) vs. Hydroxyphenyl Variant | 0.58 | 0.65 |
Research Implications
- Stereochemistry : The (2R,3R)-isomer’s chiral centers are critical for enantioselective applications, such as asymmetric catalysis or receptor-targeted drug design.
- Safety Considerations : Both isomers require careful handling due to respiratory and skin irritation hazards .
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare 2-((2R,3R)-3-(tert-butyl)-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)propan-2-ol, and what are their key challenges?
- The synthesis typically involves multi-step organophosphorus chemistry, including phosphorylation of dihydrobenzo rings and stereoselective introduction of tert-butyl and cyclopentyl groups. For example, analogous oxaphosphole derivatives are synthesized via palladium-catalyzed coupling or phosphorylation of phenolic intermediates under anhydrous conditions . Key challenges include maintaining stereochemical integrity (2R,3R configuration) and minimizing hydrolysis of the oxaphosphole ring. Yields are often moderate (50–70%) due to steric hindrance from bulky substituents like tert-butyl and cyclopentyl groups .
Q. Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?
- 31P NMR spectroscopy is essential for verifying the oxaphosphole ring structure (typical δ range: +10 to +30 ppm). Chiral HPLC or circular dichroism (CD) resolves enantiomeric purity, while X-ray crystallography provides definitive stereochemical assignment of the (2R,3R) configuration . High-resolution mass spectrometry (HRMS) confirms molecular weight, and differential scanning calorimetry (DSC) assesses thermal stability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data when assigning stereochemistry in structurally related oxaphosphole derivatives?
- Contradictions in 1H NMR coupling constants (e.g., vicinal coupling for diastereomers) can be addressed using 2D NMR techniques (COSY, NOESY) to confirm spatial proximity of substituents. Comparative analysis with crystallographically resolved structures (e.g., from ) provides reference data for chemical shift assignments. Computational tools like density functional theory (DFT) predict NMR spectra to validate experimental observations .
Q. What computational strategies are recommended to predict the reactivity of the oxaphosphole ring under catalytic conditions?
- DFT calculations (e.g., B3LYP/6-31G*) model the electron density and frontier molecular orbitals (HOMO/LUMO) of the oxaphosphole ring, identifying nucleophilic or electrophilic sites. Molecular dynamics (MD) simulations assess solvent effects and ligand stability during catalysis. For example, studies on analogous palladium-catalyzed systems ( ) guide the design of ligands to enhance catalytic turnover .
Q. What experimental strategies mitigate decomposition of this compound during storage or reaction conditions?
- Decomposition pathways (e.g., hydrolysis of the oxaphosphole ring) are minimized by storing the compound under inert atmospheres (argon) at –20°C in anhydrous solvents (tetrahydrofuran or dichloromethane) . During reactions, chelating agents (e.g., 2,6-lutidine) stabilize the phosphorus center, while low temperatures (–78°C to 0°C) suppress side reactions .
Q. How can researchers identify and separate byproducts formed during the synthesis of this compound?
- Common byproducts include oxidized phosphole oxides or diastereomeric impurities . LC-MS and preparative TLC isolate these species, while GC-MS identifies volatile degradation products. For example, highlights the formation of tert-butyl diphenoquinones in analogous reactions, which are separable via silica gel chromatography .
Q. What methodologies validate the environmental and biological safety profile of this compound in academic research settings?
- While not directly studied, analogous organophosphorus compounds ( ) are screened using OECD guidelines for aquatic toxicity (e.g., Daphnia magna assays) and biodegradability. In vitro assays (e.g., Ames test) assess mutagenicity, and HPLC-MS monitors hydrolytic stability in aqueous buffers .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the thermal stability of this compound?
- Divergent stability data may arise from impurities or storage conditions. Thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) clarifies decomposition thresholds. Cross-referencing with crystallographic data ( ) identifies structural features (e.g., bulky tert-butyl groups) that enhance stability .
Methodological Recommendations
- Stereochemical Purity : Use chiral stationary phases (CSPs) in HPLC with polar organic mobile phases (e.g., hexane/isopropanol) for baseline separation of enantiomers .
- Reaction Optimization : Employ design of experiments (DoE) to optimize stoichiometry of phosphorus precursors and reaction time .
- Computational Validation : Combine Gaussian or ORCA software with crystallographic data to refine force fields for MD simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
